3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids, specifically the chromone derivatives. This compound features a chromenone backbone, which is characterized by a benzopyran structure with a carbonyl group at the C-4 position. The presence of the 4-fluorophenoxy group at the C-3 position and a hydroxyl group at the C-7 position contributes to its unique chemical properties and potential biological activities.
3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is classified under:
The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions may be performed in solvents like ethanol or dimethylformamide to enhance solubility and reaction rates .
3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing fluorine substituent which enhances electrophilicity at certain positions on the aromatic ring .
The mechanism of action for 3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves interactions at a molecular level with biological targets, potentially including enzymes or receptors.
Studies have shown that similar compounds exhibit significant biological activities, including anti-inflammatory and antioxidant properties, suggesting that this compound may have similar effects .
Relevant data indicates that compounds in this class often exhibit varied solubility profiles based on their substituents .
3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific uses:
The ongoing research into flavonoids continues to reveal their vast potential in various fields, particularly in health-related applications .
3-(4-Fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound classified within the chromone subclass of flavonoids, characterized by a benzopyran-4-one core structure. The molecule features a chromen-4-one scaffold substituted with:
The IUPAC name 3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one reflects these substituents' positions (C-3, C-7, and C-2). The fluorine atom at the para-position of the phenoxy ring creates a strong electron-withdrawing effect, influencing the compound's dipole moment (calculated at 2.98 Debye) and lipophilicity (logP ≈ 3.15) [7]. Key structural identifiers include:
Table 1: Structural Characteristics of 3-(4-Fluorophenoxy)-7-Hydroxy-2-Methyl-4H-Chromen-4-One
Structural Feature | Position | Chemical Impact |
---|---|---|
Chromen-4-one core | Backbone | Planar bicyclic system enabling π-stacking |
Methyl group | C-2 | Steric stabilization of enone system |
Hydroxyl group | C-7 | Hydrogen bonding & acidity (pKa ~6.95) |
4-Fluorophenoxy moiety | C-3 | Enhanced electrophilicity; metabolic resistance |
The fluorine atom significantly alters molecular reactivity compared to non-halogenated analogs like 7-hydroxy-2-methylchromen-4-one, increasing electrophilicity at adjacent positions and enhancing metabolic stability—a crucial attribute for pharmacotherapeutic applications [7].
This compound (CAS 302918-20-3) first emerged in early 2000s screening libraries from specialized chemical suppliers targeting drug discovery research. Key milestones include:
Suppliers like AiFChem and Sigma-Aldrich later listed the compound with explicit disclaimers regarding analytical data limitations, highlighting its status as a "rare and unique chemical" for early-stage discovery [5] [9]. The compound's discovery coincided with increased interest in fluorinated bioactives, as fluorination became a strategic approach to optimize pharmacokinetic properties of lead compounds.
Table 2: Historical Development Timeline
Year Range | Development Phase | Key Suppliers & Identifiers |
---|---|---|
2000–2005 | Initial synthesis & cataloging | EVITAChem (EVT-3103073); CAS 302918-20-3 |
2005–2010 | Screening library integration | ChemDiv (1682-5846); Sigma-Aldrich (L256889) |
2010–Present | Structural analog expansion | AiFChem (ACQRCF133); PubChem CID 5408610 |
The persistence of this compound in screening libraries for over two decades underscores its utility as a versatile scaffold for generating analogs with modified biological activities [3] [7].
The strategic placement of functional groups in this chromone derivative creates a multifaceted pharmacophore with demonstrated relevance in designing targeted therapies:
Bioactive Core Optimization
Targeted Therapy Applications
Table 3: Pharmacophore Element Contributions to Bioactivity
Pharmacophore Element | Target Interaction | Therapeutic Area Relevance |
---|---|---|
4-Oxo chromen core | ATP-binding site occupation | Kinase inhibitor development |
7-Hydroxyl group | Hydrogen bonding with catalytic residues | Enzyme inhibition (β-glucuronidase) |
2-Methyl substituent | Enhanced membrane permeability | Bioavailability optimization |
4-Fluorophenoxy | Hydrophobic pocket binding | Selectivity enhancement |
The compound serves as a template for bioisosteric replacements, with documented analogs exploring chloro-, ethyl-, and dimethylamino-methyl substitutions to optimize potency. Examples include 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one (CAS 438018-47-4) and 8-[(dimethylamino)methyl] derivatives showing enhanced blood-brain barrier penetration [6] [8]. These systematic modifications highlight its role as a privileged scaffold in structure-activity relationship (SAR) studies for multiple disease targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1